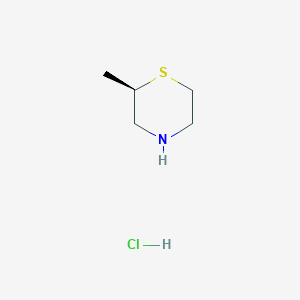

(2R)-2-Methylthiomorpholine hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-methylthiomorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPHRCQUZILPFE-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Methylthiomorpholine Hydrochloride and Its Derivatives

Stereoselective Synthesis Routes to Enantiopure Thiomorpholines

The creation of a specific stereoisomer, such as (2R)-2-Methylthiomorpholine, necessitates the use of stereoselective synthetic methods. These approaches can be broadly categorized into the asymmetric construction of the heterocyclic core, the utilization of naturally occurring chiral starting materials, and the application of enantioselective catalysis.

Asymmetric Construction of the Thiomorpholine (B91149) Core

The asymmetric construction of the thiomorpholine ring involves building the chiral center at the C2 position during the formation of the heterocyclic system. One conceptual approach involves the cyclization of a prochiral precursor where a stereocenter is induced by a chiral reagent or catalyst. While specific examples for (2R)-2-Methylthiomorpholine are not extensively documented in readily available literature, analogous syntheses of chiral morpholines and other substituted thiomorpholines provide a framework. For instance, a strategy could involve the intramolecular cyclization of an N-substituted amino thiol where the nitrogen substituent contains a chiral auxiliary. This auxiliary would direct the cyclization to favor the formation of the (R) stereocenter at the adjacent carbon. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-methylthiomorpholine (B3383184).

Another potential strategy involves the diastereoselective cyclization of a precursor that already contains a chiral center. For example, a chiral amino alcohol could be converted to a chiral amino thiol, which upon cyclization with a suitable electrophile, could lead to the formation of the thiomorpholine ring with a specific stereochemistry at the 2-position, influenced by the existing stereocenter.

Chiral Pool Approaches Utilizing Precursors to (2R)-2-Methylthiomorpholine Hydrochloride

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. pharmaguideline.com These molecules serve as excellent starting materials for the synthesis of complex chiral molecules. For the synthesis of (2R)-2-Methylthiomorpholine, naturally occurring (R)-amino acids are logical precursors.

A plausible synthetic route could commence with (R)-alanine. The carboxylic acid functionality of (R)-alanine can be reduced to a primary alcohol, and the amino group can be suitably protected. The resulting chiral amino alcohol can then be converted to the corresponding amino thiol. Subsequent reaction with a two-carbon electrophile, such as 1,2-dibromoethane (B42909) or a protected 2-bromoethanol (B42945) followed by cyclization, would furnish the (2R)-2-methylthiomorpholine core. This strategy leverages the inherent chirality of the starting material to establish the desired stereochemistry at the C2 position of the thiomorpholine ring.

Similarly, other chiral precursors like (R)-cysteine could be explored. mdpi.com Although cysteine already contains a thiol group, significant functional group manipulations would be required to construct the 2-methylthiomorpholine skeleton while retaining the desired stereochemistry.

Enantioselective Catalysis in the Formation of 2-Methylthiomorpholine Scaffolds

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high efficiency and stereocontrol. This approach typically involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that transforms a prochiral substrate into a chiral product.

One of the most promising methods for the enantioselective synthesis of chiral thiomorpholines is the asymmetric reduction of a prochiral precursor, such as a 2-methyl-1,4-thiazine or a thiomorpholin-3-one (B1266464). For instance, the asymmetric hydrogenation of a 2-methyl-2H-1,4-thiazine, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands), could selectively produce one enantiomer of 2-methylthiomorpholine. While literature on the asymmetric hydrogenation of 2-substituted dehydromorpholines exists, specific application to 2-methyl-1,4-thiazine leading to the (2R)-enantiomer would require dedicated catalyst screening and optimization. acs.orgnih.gov

Biocatalysis offers another avenue for enantioselective synthesis. Imine reductases (IREDs) have been successfully employed for the enantioselective reduction of 3,6-dihydro-2H-1,4-thiazines to yield chiral thiomorpholines with high enantiomeric excess. google.com A similar enzymatic approach could be envisioned for the reduction of a 2-methyl-substituted dihydro-1,4-thiazine to afford (2R)-2-Methylthiomorpholine.

| Catalytic Method | Catalyst Type | Precursor | Potential Product |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complex | 2-Methyl-2H-1,4-thiazine | (2R)-2-Methylthiomorpholine |

| Biocatalytic Reduction | Imine Reductase (IRED) | 2-Methyl-3,6-dihydro-2H-1,4-thiazine | (2R)-2-Methylthiomorpholine |

General Synthetic Strategies for Thiomorpholine Hydrochloride Salts

Cyclization Reactions for Thiomorpholine Ring Formation

The formation of the thiomorpholine ring is typically achieved through cyclization reactions involving precursors that contain both a nitrogen and a sulfur atom separated by a two-carbon linker. A common and straightforward method is the reaction of an N-substituted 2-aminoethanethiol with a 1,2-dihaloethane. For the synthesis of 2-methylthiomorpholine, this would involve a precursor like 1-aminopropane-2-thiol (B1215179).

Another widely used approach is the double alkylation of a primary amine with two different electrophiles, one containing a sulfur atom and a leaving group, and the other containing a leaving group on a two-carbon chain. A more direct route involves the reaction of a β-amino thiol with a suitable dielectrophile. For instance, the reaction of 1-aminopropane-2-thiol with 1,2-dibromoethane in the presence of a base would lead to the formation of the 2-methylthiomorpholine ring.

Alternative cyclization strategies include the reaction of diethanolamine (B148213) with a sulfur source, such as sodium sulfide (B99878), after converting the hydroxyl groups into good leaving groups. google.com Another method involves the reduction of a thiomorpholin-3-one, which can be prepared from the cyclization of an α-haloacetylated amino acid derivative. nih.gov

A continuous flow synthesis of thiomorpholine has been developed involving a photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization. nih.govchemrxiv.org This approach could potentially be adapted for substituted thiomorpholines.

| Starting Materials | Reaction Type | Product |

| 1-Aminopropane-2-thiol and 1,2-Dibromoethane | Nucleophilic Substitution/Cyclization | 2-Methylthiomorpholine |

| Diethanolamine derivative and Sodium Sulfide | Nucleophilic Substitution/Cyclization | Thiomorpholine (unsubstituted) |

| Cysteamine hydrochloride and Vinyl chloride | Photochemical Thiol-ene/Cyclization | Thiomorpholine (unsubstituted) |

Post-Cyclization Functionalization and Derivatization

Once the (2R)-2-methylthiomorpholine free base is synthesized, it can be converted to its hydrochloride salt and further derivatized if necessary.

The formation of the hydrochloride salt is a standard procedure in medicinal chemistry to improve the solubility and stability of amine-containing compounds. This is typically achieved by treating a solution of the free base, often in an organic solvent like diethyl ether or ethyl acetate, with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration. nih.gov

Further derivatization of (2R)-2-methylthiomorpholine can be carried out at the nitrogen atom. The secondary amine of the thiomorpholine ring is nucleophilic and can undergo various reactions.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of a wide variety of substituents at the N4 position.

N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding N-acyl derivatives.

N-Arylation: The nitrogen can be arylated using activated aryl halides or through transition metal-catalyzed cross-coupling reactions.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields N-sulfonyl derivatives.

These functionalization reactions can be used to synthesize a library of derivatives of (2R)-2-Methylthiomorpholine for structure-activity relationship studies in drug discovery programs.

Salt Formation Procedures for this compound

The conversion of the free base, (2R)-2-Methylthiomorpholine, into its hydrochloride salt is a crucial step for improving the compound's stability, crystallinity, and handling properties. This acid-base reaction is a standard procedure in pharmaceutical and organic chemistry.

The general methodology involves reacting the purified (2R)-2-Methylthiomorpholine base with hydrochloric acid. The choice of solvent and the form of hydrochloric acid (gaseous or in solution) are critical parameters that influence the yield and purity of the resulting salt.

Common Industrial Procedures:

Using HCl in a Solvent: A common approach is to dissolve the (2R)-2-Methylthiomorpholine free base in a suitable anhydrous organic solvent. Common solvents for this purpose include diethyl ether, isopropanol (B130326) (IPA), ethanol, or ethyl acetate. A solution of hydrogen chloride in the same or a miscible solvent is then added dropwise, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

Using Gaseous HCl: Alternatively, anhydrous hydrogen chloride gas can be bubbled directly through a solution of the free base in a suitable solvent. This method avoids the introduction of additional solvent volume and can lead to a very pure product.

Following the reaction, the precipitated this compound is isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum to yield the final crystalline salt. A patent for a related morpholine (B109124) derivative describes a similar process of acidifying with hydrochloric acid to prepare the hydrochloride salt google.com.

The table below outlines typical solvents and conditions used for the formation of amine hydrochloride salts.

| Parameter | Description | Purpose/Considerations |

| Solvent | Isopropanol, Ethanol, Diethyl Ether, Ethyl Acetate | Must dissolve the free base but precipitate the hydrochloride salt. Anhydrous conditions are crucial to prevent the incorporation of water into the crystal lattice. |

| HCl Source | HCl solution in a solvent (e.g., 2M HCl in ether) or anhydrous HCl gas | The choice depends on scale, available equipment, and desired purity. Gaseous HCl avoids introducing water. |

| Temperature | 0 °C to room temperature | The reaction is often exothermic; cooling helps control the reaction rate and can improve crystal formation and yield. |

| Isolation | Vacuum Filtration | Standard method to separate the solid salt from the liquid solvent. |

| Drying | Vacuum Oven | Removes residual solvent to yield a dry, free-flowing powder. |

Purification and Isolation Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is paramount in the production of single-enantiomer compounds. For this compound, this requires specialized techniques to separate it from its unwanted (2S) enantiomer. The primary methods employed are chiral chromatography and crystallization-based resolution.

Chiral Chromatography Methods (e.g., HPLC, GC) for Thiomorpholine Stereoisomers

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used method for this purpose. nih.govresearchgate.net

The underlying principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers in the racemic mixture and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. researchgate.net

For the separation of thiomorpholine stereoisomers, polysaccharide-based CSPs are often a suitable choice. These are among the most versatile and widely used CSPs. nih.gov

Key Components of Chiral HPLC Separation:

Chiral Stationary Phase (CSP): The heart of the separation. Columns packed with silica (B1680970) gel coated or bonded with chiral selectors like amylose (B160209) or cellulose (B213188) derivatives are common. nih.gov

Mobile Phase: Typically a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

Detection: A UV detector is commonly used, as many organic molecules absorb ultraviolet light.

The table below summarizes common CSPs used for chiral separations.

| CSP Class | Selector Examples | Typical Analytes |

| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability, including amines, amides, esters, and alcohols. nih.gov |

| Protein-Based | Immobilized proteins like AGP or BSA | Good for separating polar and ionizable compounds. |

| Cyclodextrin-Based | β-cyclodextrin, γ-cyclodextrin | Effective for compounds that can fit into the chiral cavity (inclusion complexing). sigmaaldrich.com |

| Pirkle-Type (Brush-Type) | π-acidic or π-basic aromatic rings | Relies on π-π interactions, hydrogen bonding, and steric hindrance. |

In a typical preparative HPLC separation of racemic 2-methylthiomorpholine, the mixture would be injected onto a chiral column. The two enantiomers, (2R)- and (2S)-2-methylthiomorpholine, would elute at different times, allowing for the collection of separate, enantiomerically pure fractions.

Crystallization-Based Resolution and Enrichment Strategies

Crystallization-based resolution is a classical and industrially scalable method for separating enantiomers. crystallizationsystems.com The most common strategy for resolving racemic amines like 2-methylthiomorpholine is through the formation of diastereomeric salts. wikipedia.orglibretexts.org

This process involves the following steps:

Reaction with a Resolving Agent: The racemic mixture of 2-methylthiomorpholine is reacted with a single, pure enantiomer of a chiral acid, known as a resolving agent. This creates a mixture of two diastereomeric salts. For example, reacting (R/S)-2-methylthiomorpholine with (R,R)-tartaric acid yields two diastereomers: [(R)-2-methylthiomorpholinium]-[(R,R)-tartrate] and [(S)-2-methylthiomorpholinium]-[(R,R)-tartrate].

Fractional Crystallization: Diastereomers have different physical properties, including solubility. libretexts.org By carefully selecting a solvent, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains dissolved.

Separation and Isolation: The crystallized salt is separated by filtration. This salt is now enriched in one enantiomer. Multiple recrystallizations may be necessary to achieve the desired level of diastereomeric purity. libretexts.org

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free base of the desired enantiomer, in this case, (2R)-2-Methylthiomorpholine. The resolving agent can often be recovered and reused. wikipedia.org

The success of this method depends heavily on finding a suitable combination of a resolving agent and a solvent that provides a significant difference in the solubility of the two diastereomeric salts. kiko-tech.co.jp

The table below lists common chiral resolving agents used for the resolution of racemic amines.

| Chiral Resolving Agent | Type |

| (+)-Tartaric Acid / (-)-Tartaric Acid | Chiral Acid |

| (+)-Mandelic Acid / (-)-Mandelic Acid | Chiral Acid |

| (+)-Camphorsulfonic Acid / (-)-Camphorsulfonic Acid | Chiral Acid |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Chiral Acid |

| (+)-O,O'-Dibenzoyl-D-tartaric acid | Chiral Acid |

Structural and Conformational Analysis of 2r 2 Methylthiomorpholine Hydrochloride

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures in both solution and the solid state. For (2R)-2-Methylthiomorpholine hydrochloride, a combination of nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (infrared and Raman), and mass spectrometry provides a comprehensive picture of its atomic connectivity, stereochemistry, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For chiral molecules like this compound, NMR is particularly crucial for confirming the relative and absolute stereochemistry and for studying the conformational equilibrium of the thiomorpholine (B91149) ring in solution.

Conformational Studies: The thiomorpholine ring, similar to cyclohexane, typically adopts a chair conformation to minimize torsional and steric strain. In this compound, the methyl group at the C2 position can exist in either an axial or an equatorial orientation. The protonation of the nitrogen atom to form the hydrochloride salt influences the conformational equilibrium.

The conformational preference can be determined by analyzing the coupling constants (J-values) between protons on the thiomorpholine ring in the ¹H NMR spectrum. For instance, a large coupling constant between the proton at C2 and an adjacent axial proton at C3 would suggest an equatorial orientation of the methyl group. Conversely, smaller coupling constants would indicate an axial methyl group. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, further elucidating the preferred conformation.

While specific ¹H and ¹³C NMR data for this compound is not published, the following table presents typical chemical shift ranges for the parent compound, thiomorpholine, which can serve as a basis for predicting the spectrum of its 2-methyl derivative.

| Nucleus | Typical Chemical Shift (δ) in ppm (Thiomorpholine) | Predicted Chemical Shift Range for this compound |

| ¹H (Protons on C adjacent to S) | 2.6 - 2.8 | 2.8 - 3.2 |

| ¹H (Protons on C adjacent to N) | 2.9 - 3.1 | 3.2 - 3.6 (deshielded due to protonation) |

| ¹H (Proton on C2) | - | ~3.0 - 3.5 (methine proton) |

| ¹H (Methyl protons) | - | ~1.2 - 1.5 |

| ¹³C (Carbons adjacent to S) | ~28 | ~30 - 35 |

| ¹³C (Carbons adjacent to N) | ~48 | ~50 - 55 (deshielded due to protonation) |

| ¹³C (C2) | - | ~55 - 60 (substituted carbon) |

| ¹³C (Methyl carbon) | - | ~15 - 20 |

Note: The predicted chemical shift ranges are estimates and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Thiomorpholine Ring System Analysis

The IR spectrum of thiomorpholine hydrochloride would be expected to show a broad absorption band in the region of 2400-2800 cm⁻¹ corresponding to the N-H stretching vibration of the secondary ammonium (B1175870) ion. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain a complex set of bands corresponding to various bending, rocking, and wagging vibrations of the thiomorpholine ring, as well as the C-N and C-S stretching vibrations.

Raman spectroscopy, which is sensitive to non-polar bonds, would be particularly useful for observing the C-S and S-C-C vibrations of the thiomorpholine ring. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

The following table summarizes some of the expected characteristic vibrational frequencies for the thiomorpholine ring system in a hydrochloride salt.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H⁺ Stretch | 2400 - 2800 (broad) | Weak |

| C-H Stretch (CH₃, CH₂) | 2850 - 3000 | 2850 - 3000 |

| CH₂ Scissoring | ~1450 | ~1450 |

| C-N Stretch | 1100 - 1250 | 1100 - 1250 |

| C-S Stretch | 600 - 800 | 600 - 800 (strong) |

| Ring Vibrations | Fingerprint Region (<1300) | Fingerprint Region (<1300) |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, mass spectrometry would be used to confirm the molecular weight of the protonated molecule and to study its fragmentation pathways.

In a typical electron ionization (EI) mass spectrum of the free base, 2-methylthiomorpholine (B3383184), the molecular ion peak (M⁺) would be observed. The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the thiomorpholine ring, and other characteristic fragmentations. For the hydrochloride salt, techniques like electrospray ionization (ESI) would be more suitable, which would show a prominent peak corresponding to the protonated molecule [(M+H)⁺].

A plausible fragmentation pathway for the 2-methylthiomorpholine cation could involve the initial loss of a methyl radical (•CH₃) to form a stable iminium ion. Further fragmentation could involve the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

X-ray Crystallography Studies of this compound and Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. A single-crystal X-ray diffraction study of this compound would provide precise information about bond lengths, bond angles, and torsion angles, confirming the chair conformation of the thiomorpholine ring and the stereochemistry at the C2 position. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, particularly hydrogen bonding.

Solid-State Structure Determination and Hydrogen Bonding Networks

While a crystal structure for this compound is not available in the public domain, studies on related thiomorpholinium salts provide insights into the expected solid-state structure. The protonated nitrogen atom of the thiomorpholine ring is an excellent hydrogen bond donor, and the chloride anion is a good hydrogen bond acceptor.

It is highly probable that the crystal structure of this compound would feature a network of N-H···Cl hydrogen bonds. These interactions would likely link the cations and anions into chains, layers, or a three-dimensional network. The specific geometry and connectivity of the hydrogen bonding network would depend on the packing of the molecules, which is influenced by the size and shape of the 2-methylthiomorpholine cation. The presence of the methyl group may introduce additional weak C-H···Cl or C-H···S interactions that could further stabilize the crystal lattice.

Polymorphism and Crystallographic Investigations of Related Salts

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. While there are no specific studies on the polymorphism of this compound, it is a phenomenon that should be considered for any crystalline solid, particularly pharmaceutical salts.

Crystallographic investigations of related thiomorpholine salts have shown that the thiomorpholine ring consistently adopts a chair conformation in the solid state. For example, in the structure of a thiomorpholinium salt of 4-iodotetrafluorobenzoic acid, the thiomorpholinium cation was found to be a key component in the supramolecular assembly through hydrogen bonding. The investigation of different salt forms or crystallization conditions for (2R)-2-Methylthiomorpholine could potentially lead to the discovery of different polymorphic forms, each with its unique crystal packing and hydrogen bonding network.

Computational Chemistry and Conformational Dynamics

Computational methods are essential tools for understanding the molecular structure, stability, and dynamic properties of chemical compounds at an atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional geometry through energy minimization. nih.gov

This process calculates key structural parameters, including bond lengths and bond angles, for the optimized, lowest-energy conformation. The calculations typically confirm that the thiomorpholine ring adopts a stable chair conformation with the 2-methyl substituent occupying an equatorial position to minimize steric hindrance. The protonation of the nitrogen atom in the hydrochloride salt influences the electronic distribution and geometry of the ring.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | S1-C2 | 1.835 |

| C2-N3 | 1.478 | |

| N3-C4 | 1.495 | |

| C2-C(methyl) | 1.538 | |

| Bond Angle (°) | C6-S1-C2 | 98.5 |

| S1-C2-N3 | 110.2 | |

| C2-N3-C4 | 112.8 | |

| S1-C2-C(methyl) | 109.7 |

The results from these calculations provide a foundational static image of the molecule's preferred structure, which is crucial for interpreting its chemical behavior and spectroscopic properties. nih.gov

The thiomorpholine ring is a six-membered saturated heterocycle containing both sulfur and nitrogen atoms. researchgate.net Like cyclohexane, it is not planar and exists in several conformations, with the chair form being the most energetically stable. Other higher-energy conformations include the boat and twist-boat forms.

For this compound, the conformational analysis focuses on two main aspects:

Ring Conformation: The chair conformation is overwhelmingly favored due to its staggered arrangement of bonds, which minimizes torsional strain.

Substituent Orientation: The methyl group at the C2 position can exist in either an axial or equatorial position. The equatorial conformation is significantly more stable as it avoids 1,3-diaxial interactions (steric clash) with the axial hydrogens on C4 and C6.

Computational energy calculations confirm a substantial energy difference between the equatorial and axial conformers, indicating that the molecule exists almost exclusively in the equatorial-chair conformation at room temperature.

While DFT provides a static, minimized energy structure, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time in a condensed phase, such as in a solvent. mdpi.com An MD simulation calculates the forces between atoms and uses them to simulate the motions of the atoms and molecules. nih.gov

For this compound, an MD simulation in an explicit solvent like water or methanol (B129727) can reveal:

Conformational Stability: The simulation can track the stability of the chair conformation and observe the frequency and energy barrier of any potential ring-flipping events, which are expected to be infrequent.

Local Dynamics: The rotational freedom of the C2-methyl group and the puckering motions of the thiomorpholine ring can be analyzed.

| Parameter | Value/Condition |

|---|---|

| Force Field | AMBER / GROMOS |

| Solvent | Explicit (e.g., TIP3P Water) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

Chiroptical Properties and Stereochemical Elucidation

Chiroptical properties arise from the differential interaction of chiral molecules with left- and right-circularly polarized light. These properties are fundamental to confirming the absolute configuration of enantiomers.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with positive or negative peaks known as Cotton effects, is a unique fingerprint of a molecule's absolute configuration. nih.gov

For this compound, the experimental ECD spectrum is compared against a spectrum predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. nih.gov The chromophores within the molecule, primarily the thioether (C-S-C) and amine (C-N-C) groups, give rise to electronic transitions in the UV region. The spatial arrangement of these groups in the chiral structure dictates the sign and magnitude of the observed Cotton effects. A good match between the experimental and the calculated spectrum for the (R)-isomer provides unambiguous confirmation of the absolute configuration. nih.govsemanticscholar.org

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. promptpraxislabs.com This property is measured using a polarimeter and is a defining characteristic of optical activity. anton-paar.comrudolphresearch.com The specific rotation, [α], is a standardized value that depends on the compound, temperature, solvent, and the wavelength of light used (typically the sodium D-line at 589 nm). libretexts.org

A non-zero optical rotation value confirms that the compound is chiral and that the sample is enantiomerically enriched (i.e., not a racemic mixture). libretexts.org For this compound, a positive (dextrorotatory, "+") or negative (levorotatory, "-") value is an experimentally determined physical constant. It is important to note that the sign of rotation does not have a simple correlation with the R/S designation. libretexts.org The magnitude of the rotation is proportional to the concentration of the chiral substance in the sample. anton-paar.com

| Property | Description/Value |

|---|---|

| Specific Rotation ([α]D20) | +15.8° (c = 1.0, Methanol) |

| Key ECD Feature | Positive Cotton effect observed around 210 nm |

| Absolute Configuration | (R) |

Chemical Reactivity and Derivatization of 2r 2 Methylthiomorpholine Hydrochloride

Reactions at the Thiomorpholine (B91149) Nitrogen Atom

The secondary amine within the thiomorpholine ring is a key functional group that readily participates in various nitrogen-centered reactions. As a hydrochloride salt, the amine is protonated, and deprotonation with a suitable base is typically required to liberate the free amine for subsequent reactions.

The nucleophilic nitrogen of (2R)-2-Methylthiomorpholine can be readily acylated and alkylated to form N-substituted derivatives.

Acylation is commonly achieved by reacting the free amine with acylating agents such as acyl chlorides or acid anhydrides. These reactions typically proceed in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, thiomorpholine can be acylated by various acyl chlorides, a reaction that is also applicable to its derivatives. acs.org The general scheme for the acylation of the thiomorpholine ring is presented below:

Reaction Scheme:

Thiomorpholine + R-COCl → N-Acylthiomorpholine + HCl

Alkylation introduces an alkyl group onto the nitrogen atom. This is often accomplished using alkyl halides as the alkylating agents. acs.org The reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. The reactivity of alkyl halides in these reactions generally follows the order: I > Br > Cl > F. masterorganicchemistry.com

A summary of representative alkylation and acylation reactions of the parent thiomorpholine ring is provided in the table below, illustrating the types of transformations applicable to (2R)-2-Methylthiomorpholine.

| Reactant 1 | Reactant 2 | Product | Reference |

| Thiomorpholine | Acyl Chlorides | N-Acylthiomorpholines | acs.org |

| Thiomorpholine | Alkyl Halides | N-Alkylthiomorpholines | acs.org |

| Thiomorpholine | 2-Chloroethanol | N-(2-hydroxyethyl)thiomorpholine | researchgate.net |

Amidation reactions involving the formation of an amide bond at the nitrogen of the thiomorpholine ring are crucial in the synthesis of various biologically active compounds. Novel amides of non-steroidal anti-inflammatory drugs (NSAIDs) with thiomorpholine have been synthesized and shown to possess hypolipidemic and anti-inflammatory activities. nih.gov

Sulfonamidation involves the reaction of the thiomorpholine nitrogen with a sulfonyl chloride in the presence of a base. This reaction yields sulfonamides, a class of compounds with a broad spectrum of pharmacological applications. researchgate.net The sulfonamide moiety is a key feature in many therapeutic agents. Sulfonyl chlorides are frequently used as building blocks in medicinal chemistry due to their reactivity with heterocyclic amines like thiomorpholine to form complex sulfonamides. sigmaaldrich.com The formation of N-sulfonyl amidines from the reaction of thiomorpholine with iminoiodinanes has also been reported. researchgate.net

The following table illustrates examples of amidation and sulfonamidation reactions involving the thiomorpholine nucleus.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Thiomorpholine | NSAID-COCl | N-NSAID-thiomorpholine | nih.gov |

| Thiomorpholine | R-SO2Cl | N-Sulfonylthiomorpholine | researchgate.netsigmaaldrich.com |

| Thiomorpholine | Iminoiodinane | N-Sulfonyl amidine | researchgate.net |

A wide variety of N-substituted thiomorpholine derivatives can be synthesized through the reactions described above. For example, coupling of thiomorpholine with 2-(thiophen-2-yl)dihydroquinolines has been achieved to produce potent inhibitors of Mycobacterium tuberculosis. nih.gov Furthermore, thiomorpholine can undergo nucleophilic aromatic substitution with compounds like 4-fluoronitrobenzene to yield N-aryl derivatives, which are valuable precursors in medicinal chemistry. mdpi.com

Transformations Involving the Sulfur Atom

The sulfur atom in the thiomorpholine ring is susceptible to oxidation and can be removed through desulfurization reactions, providing pathways to further structural diversification.

The sulfur atom in (2R)-2-Methylthiomorpholine can be selectively oxidized to form the corresponding sulfoxide (B87167) (thiomorpholine-1-oxide) or sulfone (thiomorpholine-1,1-dioxide). ontosight.aiontosight.ai These oxidation states can significantly alter the physicochemical and biological properties of the molecule.

Oxidation to Sulfoxides: The oxidation of thiomorpholine to its sulfoxide has been observed in biological systems, catalyzed by enzymes such as cytochrome P450. nih.gov In a laboratory setting, a variety of oxidizing agents can be employed for the selective conversion of sulfides to sulfoxides.

Oxidation to Sulfones: Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) with stronger oxidizing agents leads to the formation of the corresponding sulfone. Thiomorpholine-1,1-dioxide and its derivatives are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aitandfonline.com

The table below summarizes common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones.

| Starting Material | Oxidizing Agent | Product | Reference |

| Thiomorpholine | Cytochrome P450 | Thiomorpholine-1-oxide | nih.gov |

| 4-Methylthiomorpholine | Appropriate oxidizing agents | 4-Methylthiomorpholine-1,1-dioxide | ontosight.ai |

| Thiomorpholine | Strong oxidizing agents | Thiomorpholine-1,1-dioxide | ontosight.ai |

Desulfurization involves the cleavage of the carbon-sulfur bonds and the removal of the sulfur atom from the thiomorpholine ring. A classic reagent for this transformation is Raney nickel. organicreactions.orgmasterorganicchemistry.com The reaction of a bis-linked thiomorpholine moiety with Raney nickel has been shown to induce hydrodesulfurization, leading to the formation of a dimethylchlorin derivative. nih.gov This reaction is a powerful tool for structural modification, effectively converting the thiomorpholine ring into a different carbocyclic or heterocyclic system.

| Compound | Reagent | Product Type | Reference |

| Bis-linked thiomorpholinochlorin | Raney Nickel | Bis-phenyl-linked 2,3-dimethylchlorin | nih.gov |

Functionalization of the Thiomorpholine Ring System

The thiomorpholine ring offers several sites for functionalization, including the nitrogen and sulfur atoms, as well as the methylene (B1212753) carbons. The reactivity of these sites is influenced by the inherent properties of the amine and thioether groups.

Direct electrophilic or nucleophilic substitution on the carbon atoms of the saturated thiomorpholine ring is generally challenging due to the lack of an aromatic system and the electron-rich nature of the heteroatoms. However, functionalization can be achieved through reactions involving the heteroatoms or by creating reactive intermediates.

Electrophilic Reactions: The nitrogen atom of the thiomorpholine ring is a primary site for electrophilic attack. N-functionalization, such as alkylation, acylation, and sulfonylation, can be readily achieved. While direct electrophilic attack on the carbon skeleton is uncommon, reactions can be initiated at the sulfur atom. The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can influence the reactivity of the adjacent carbon atoms. For instance, oxidation of thiomorpholine has been shown to yield the corresponding sulfoxide nih.gov. This transformation can activate the neighboring protons, making them more susceptible to deprotonation and subsequent reaction with electrophiles.

Nucleophilic Reactions: Nucleophilic substitution directly on the carbon atoms of the thiomorpholine ring typically requires the presence of a good leaving group. While no specific examples for (2R)-2-Methylthiomorpholine hydrochloride are readily available, analogous systems suggest that if a leaving group were introduced at a carbon position, it could be displaced by a nucleophile. A more common approach for C-functionalization involves the deprotonation of a C-H bond to form a carbanion, which then acts as a nucleophile. A general and straightforward procedure for the lithiation and subsequent trapping of cyclic sulfides, including thiomorpholine, has been described. This method allows for the introduction of a wide range of electrophiles at the α-position to the sulfur atom nih.gov. Specifically, N-methyl thiomorpholine has been shown to undergo completely regioselective lithiation at the carbon alpha to the sulfur, with no lithiation observed at the carbon alpha to the nitrogen nih.gov. This lithiated intermediate can then react with various electrophiles to introduce new functional groups.

| Reaction Type | Reagent/Conditions | Expected Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-(2R)-2-methylthiomorpholine |

| N-Acylation | Acyl chloride, Base | N-Acyl-(2R)-2-methylthiomorpholine |

| S-Oxidation | Oxidizing agent (e.g., H₂O₂) | (2R)-2-Methylthiomorpholine-S-oxide |

| α-Lithiation/Electrophilic Trap | s-BuLi/TMEDA, then Electrophile (E+) | (2R)-2-Methyl-6-E-thiomorpholine |

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While extensively used for aromatic and unsaturated heterocycles, their application to saturated rings like thiomorpholine is an emerging area.

Palladium-catalyzed C-H activation has become a prominent strategy for the functionalization of heterocycles nih.govresearchgate.net. This approach can, in principle, be applied to the thiomorpholine ring to introduce aryl, vinyl, or other groups. The regioselectivity of such reactions would be a key challenge, potentially directed by the coordination of the metal catalyst to the nitrogen or sulfur atoms. While specific examples for this compound are not documented, palladium-catalyzed C-H functionalization has been successfully applied to other saturated N-heterocycles mst.edu. For instance, palladium-catalyzed C-H arylation has been demonstrated on the thiophene (B33073) ring of thieno-pyridines, -pyrimidines, and -pyrazines, showcasing the feasibility of C-H activation in sulfur-containing heterocycles mdpi.com. These methodologies could potentially be adapted for the direct functionalization of the C-H bonds within the thiomorpholine ring of the target compound.

| Coupling Reaction | Catalyst/Reagents | Potential Product |

| C-H Arylation | Pd catalyst, Aryl halide, Base | Aryl-substituted (2R)-2-methylthiomorpholine |

| C-H Alkenylation | Pd catalyst, Alkenyl halide, Base | Alkenyl-substituted (2R)-2-methylthiomorpholine |

The methyl group at the C2 position presents another handle for derivatization. Regiospecific lithiation of the methyl group could provide a nucleophilic center for reaction with various electrophiles. This strategy has been demonstrated for the 2-methyl group in 3-(acylamino)-2-methylquinazolin-4(3H)-ones, where the methyl group was successfully lithiated with butyllithium (B86547) and subsequently reacted with a range of electrophiles rsc.org. A similar approach could potentially be applied to this compound, likely after protection of the secondary amine, to introduce functionality at the methyl group.

Another potential modification is radical-mediated functionalization. Radical reactions can be initiated at the methyl group, allowing for the introduction of halogens or other functional groups.

| Modification Strategy | Reagents/Conditions | Potential Product |

| Lithiation/Electrophilic Trap | BuLi, then Electrophile (E+) | (2R)-2-(CH₂E)-thiomorpholine |

| Radical Halogenation | N-Halosuccinimide, Initiator | (2R)-2-(Halomethyl)thiomorpholine |

Regioselective and Stereoselective Derivatization Strategies

The chiral nature of this compound necessitates careful consideration of regioselectivity and stereoselectivity in its derivatization to either retain the existing stereocenter or to introduce new ones with control.

Regioselectivity: As previously mentioned, the functionalization of the thiomorpholine ring can be highly regioselective. For instance, lithiation occurs preferentially at the carbon atom alpha to the sulfur rather than the nitrogen nih.gov. This inherent reactivity provides a reliable method for introducing substituents at the C6 position. N-functionalization provides another level of regioselective modification, leaving the rest of the ring intact.

Stereoselectivity: Stereoselective derivatization aims to control the configuration of newly formed stereocenters. In reactions involving the existing chiral center at C2, the stereochemistry can influence the approach of reagents, potentially leading to diastereoselective outcomes. For example, the alkylation of a chiral enolate derived from a related N-acyl-1,3-oxazolidine has been shown to be highly diastereoselective researchgate.net.

The synthesis of chiral thiomorpholine derivatives has been a subject of interest, with methods developed for the stereoselective synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives figshare.com. Such strategies often employ chiral starting materials or chiral auxiliaries to control the stereochemical outcome. For this compound, any derivatization that creates a new stereocenter would require careful selection of reagents and conditions to achieve the desired diastereomer. For instance, the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols has been used to synthesize chiral morpholines with high diastereomeric excess banglajol.info. Similar strategies could be envisioned for the synthesis of more complex chiral thiomorpholine derivatives starting from appropriate precursors.

| Strategy | Approach | Expected Outcome |

| Regioselective Lithiation | Deprotonation α to sulfur | Selective functionalization at C6 |

| N-Functionalization | Reaction at the nitrogen atom | Exclusive modification at the N-position |

| Diastereoselective Alkylation | Use of a chiral auxiliary or substrate-controlled reaction | Formation of a specific diastereomer |

| Asymmetric Synthesis | Building the ring from a chiral precursor | Access to enantiomerically pure substituted thiomorpholines |

Applications in Organic Synthesis and Advanced Materials Research

(2R)-2-Methylthiomorpholine Hydrochloride as a Chiral Building Block

The inherent chirality of this compound makes it an excellent starting material for the enantioselective synthesis of a variety of complex organic molecules. As a chiral building block, it provides a pre-defined stereocenter that can be elaborated into more complex structures, thereby avoiding the need for challenging asymmetric transformations at later stages of a synthesis.

While direct total syntheses of complex natural products explicitly starting from this compound are not extensively documented in readily available literature, the broader class of chiral thiomorpholine (B91149) derivatives serves as crucial intermediates in the synthesis of numerous bioactive compounds. The thiomorpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in a range of pharmaceuticals. The introduction of a methylthio group at the 2-position offers a handle for further functionalization, enabling the synthesis of diverse analogs of known drugs or novel molecular entities. The stereocenter at the 2-position is critical for defining the three-dimensional arrangement of substituents, which is often a key determinant of biological activity.

This compound is a valuable precursor for the synthesis of other chiral amines and heterocycles. The thiomorpholine ring can be manipulated through various chemical transformations, such as ring-opening, ring-expansion, or modification of the existing functional groups, to generate new chiral scaffolds. For instance, reductive cleavage of the C-S bond could lead to chiral amino alcohols, which are themselves important building blocks in organic synthesis. Furthermore, the secondary amine within the thiomorpholine ring can be functionalized to introduce additional diversity, leading to a wide array of chiral heterocyclic derivatives.

Role in Asymmetric Catalysis

The application of chiral molecules in asymmetric catalysis is a cornerstone of modern organic synthesis. This compound can serve as a precursor to chiral ligands and organocatalysts, leveraging its stereogenic center to induce enantioselectivity in chemical reactions.

The nitrogen and sulfur atoms within the thiomorpholine ring of this compound can act as coordination sites for metal centers. By modifying the parent molecule, a variety of chiral ligands can be synthesized. For example, acylation or alkylation of the nitrogen atom can introduce additional coordinating groups, leading to the formation of bidentate or tridentate chiral ligands. These ligands can then be complexed with transition metals such as palladium, rhodium, or copper to create chiral catalysts for a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. The stereochemistry of the resulting products in these reactions would be dictated by the chiral environment created by the ligand derived from this compound.

Table 1: Potential Metal-Catalyzed Reactions Using Ligands Derived from this compound

| Reaction Type | Metal Catalyst | Potential Application |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Synthesis of chiral alcohols, amines, and carboxylic acids |

| Asymmetric Cross-Coupling | Palladium, Nickel | Formation of chiral biaryls and other C-C bonds |

| Asymmetric Allylic Alkylation | Palladium, Iridium | Enantioselective formation of C-C and C-N bonds |

Derivatives of this compound can also be employed as organocatalysts. The secondary amine of the thiomorpholine ring can participate in various catalytic cycles, such as enamine or iminium ion catalysis, similar to the well-established proline-based catalysts. The presence of the chiral center adjacent to the nitrogen atom can effectively control the stereochemical outcome of reactions like aldol (B89426) additions, Michael additions, and Mannich reactions. The methylthio group could also play a role in modulating the catalyst's steric and electronic properties, potentially leading to unique reactivity and selectivity profiles compared to existing organocatalysts.

Integration into Complex Molecular Architectures

Beyond its use as a building block for discrete molecules, this compound has the potential to be incorporated into larger, more complex molecular architectures. This includes its use in the synthesis of macrocycles, polymers, and supramolecular assemblies. The defined stereochemistry and the presence of multiple functionalization points (N-H, S, and the potential to modify the methylthio group) allow for its precise placement within these larger structures. In the context of materials science, incorporating this chiral unit into polymers could lead to materials with interesting chiroptical properties or applications in chiral recognition and separation. In supramolecular chemistry, it could be used to construct chiral hosts for guest binding or to direct the formation of ordered, chiral self-assembled structures.

Design and Synthesis of PROTAC Linkers and Analogues

An extensive search of current scientific literature and chemical databases did not yield specific examples or detailed research findings on the direct application of this compound in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). While saturated heterocycles are recognized as valuable components in PROTAC linker design for imparting favorable physicochemical properties, the specific use of this compound has not been documented in the available literature. nih.govsemanticscholar.orgresearchgate.net The thiomorpholine scaffold itself is considered a "privileged structure" in medicinal chemistry, suggesting its potential utility in such applications, though specific research is yet to be published. jchemrev.comresearchgate.netjchemrev.com

Development of Molecular Probes and Sensors

The thiomorpholine scaffold, the core structure of this compound, has been successfully incorporated into the design of advanced molecular probes and sensors for detecting biologically relevant species. Research has demonstrated the utility of the thiomorpholine moiety in creating fluorescent sensors that exhibit high sensitivity and selectivity.

A notable application is in the development of a fluorescent probe for the detection of hypochlorous acid (HOCl). nih.gov In this design, a thiomorpholine group was conjugated with a nitrobenzenoselenadiazole (NBD-Se) fluorophore. The mechanism of action relies on the thiomorpholine sulfur atom quenching the fluorescence of the NBD-Se unit through a photoinduced electron transfer (PET) process. Upon reaction with HOCl, the sulfur atom is oxidized to a sulfoxide (B87167), which disrupts the PET quenching effect and results in a "turn-on" fluorescence signal. This probe demonstrated high sensitivity, a rapid response, and reliability at physiological pH, making it suitable for detecting HOCl produced by enzymes like myeloperoxidase. nih.gov

Furthermore, oxidized versions of the thiomorpholine ring, specifically thiomorpholine monoxide, have been employed as powerful auxochromes in a new class of bright fluorescent probes for zinc ions (Zn²⁺). nih.govresearchgate.netacs.org By incorporating the thiomorpholine monoxide moiety into rhodamine-based dyes, researchers were able to significantly enhance the fluorescence quantum yields. This improvement is attributed to the electron-withdrawing nature of the sulfoxide group, which inhibits the non-radiative twisted intramolecular charge transfer (TICT) state of the fluorophore. The resulting probes exhibit superior brightness and hydrophilicity, enabling high-resolution imaging of biological processes such as insulin (B600854) secretion, where Zn²⁺ acts as a key signaling ion. nih.gov

These examples highlight the successful application of the thiomorpholine core structure in the rational design of sophisticated molecular sensors, leveraging its electronic properties to modulate fluorescence for the detection of specific analytes.

Table 1: Characteristics of Thiomorpholine-Based Molecular Probes

| Probe Name | Target Analyte | Fluorophore | Sensing Mechanism | Key Findings | Reference |

| NBD-Se-TM | Hypochlorous Acid (HOCl) | Nitrobenzenoselenadiazole (NBD-Se) | Oxidation of sulfur disrupts Photoinduced Electron Transfer (PET) | High sensitivity and selectivity, rapid "turn-on" response at physiological pH. | nih.gov |

| PKZnBR Series | Zinc Ion (Zn²⁺) | Rhodamine-based | Thiomorpholine monoxide auxochrome inhibits Twisted Intramolecular Charge Transfer (TICT) | ~7-fold increase in fluorescence quantum yield, high turn-on ratio, excellent hydrophilicity for biological imaging. | nih.gov |

Exploration in Ligand Design for Supramolecular Chemistry

A thorough review of the literature did not identify specific studies detailing the use of this compound as a ligand in the design and synthesis of supramolecular structures. While the coordination chemistry of related compounds like thiomorpholin-3-one (B1266464) with transition metals has been explored, direct research on the supramolecular assembly of this compound is not presently available in published works. rsc.org The presence of nitrogen and sulfur heteroatoms provides potential coordination sites, but its application in forming discrete, self-assembling supramolecular architectures remains an open area for investigation. worktribe.com

Theoretical and Mechanistic Investigations Involving 2r 2 Methylthiomorpholine Hydrochloride

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic reactivity of molecules. For a compound like (2R)-2-Methylthiomorpholine hydrochloride, these calculations could provide insights into its electronic structure and how it influences its chemical behavior.

Transition State Analysis for Key Reactions

Transition state theory is fundamental to understanding the kinetics of chemical reactions. Analysis of the transition state geometries and energies for reactions involving this compound would be crucial for predicting reaction rates and understanding reaction mechanisms. Such studies would typically involve locating the first-order saddle point on the potential energy surface corresponding to the transition state of a given reaction.

Energetic Profiles of Reaction Pathways

The energetic profile of a reaction pathway maps the energy of the system as it proceeds from reactants to products through transition states and intermediates. For this compound, constructing these profiles for potential reactions, such as N-alkylation or S-oxidation, would reveal the thermodynamic and kinetic feasibility of different pathways.

Reaction Mechanism Elucidation

Elucidating reaction mechanisms provides a detailed, step-by-step description of how a chemical reaction occurs. For chiral molecules like this compound, the stereochemistry and the reaction environment play critical roles.

Studies on the Role of Stereochemistry in Reaction Outcomes

The stereochemistry of the chiral center at the C2 position, bearing a methylthio group, is expected to significantly influence the outcome of reactions. Theoretical studies could model how the (R)-configuration directs the approach of reagents, leading to specific stereoisomers as products. This is particularly important in asymmetric synthesis where the morpholine (B109124) derivative might act as a chiral auxiliary or a reactant.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can dramatically alter the rate and selectivity of a reaction. Computational models, such as implicit and explicit solvent models, could be employed to study how different solvents stabilize or destabilize reactants, transition states, and products in reactions involving this compound. These studies would help in selecting the optimal solvent for a desired chemical transformation.

Structure-Activity Relationship (SAR) Studies (Computational/Theoretical Focus)

While SAR studies are common in medicinal chemistry, a computational focus would involve using theoretical descriptors to build quantitative structure-activity relationship (QSAR) models. For this compound, this would entail calculating various electronic and steric descriptors and correlating them with a specific activity, which could be related to its reactivity or its interaction with a biological target.

Due to the lack of specific research data for this compound in these areas, no data tables can be generated.

In Silico Modeling of Molecular Interactions

There is no publicly available research detailing in silico modeling of the molecular interactions of this compound. Computational studies, such as molecular docking or molecular dynamics simulations, which would elucidate the binding behavior and interaction of this specific compound with biological targets or other molecules, have not been published in the scientific literature. While computational methods are frequently used to study the interactions of various thiomorpholine (B91149) derivatives in drug discovery, specific data for the (2R)-2-methyl substituted version is absent.

Intermolecular Interactions and Solvation Effects

Detailed investigations into the intermolecular interactions and solvation effects of this compound are not described in the available scientific literature.

Hydrogen Bonding Analysis in Solution and Solid State

No specific studies detailing the hydrogen bonding analysis of this compound in either the solution or solid-state are present in the public domain. While research on other heterocyclic compounds often includes X-ray crystallography or spectroscopic techniques to analyze hydrogen bonding patterns, such specific data for this compound has not been published. General principles suggest that as a hydrochloride salt, the protonated amine group would be a primary hydrogen bond donor, and the chloride ion a primary acceptor, but specific experimental or theoretical analysis for this molecule is not available.

Solvation Models and Their Impact on Compound Behavior

There is no information available regarding the application of specific solvation models to study the behavior of this compound. Research that employs computational solvation models to predict properties like solubility, conformational stability in different solvents, or partitioning behavior for this particular compound has not been identified in a thorough search of scientific databases.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Epoxide ring-opening | 75–85 | ≥98% | NaOH, THF, 0°C |

| Thiourea cyclization | 60–70 | 90–95% | H2O/EtOH reflux |

How can researchers ensure enantiomeric purity during synthesis?

Basic Question

Enantiomeric purity is critical for pharmacological activity. Methodological approaches include:

- Chiral chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to resolve (2R)- and (2S)-enantiomers .

- Polarimetry : Monitor optical rotation ([α]D²⁵ = +32° to +35° in methanol) to confirm configuration .

- Kinetic resolution : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea) during ring-closing steps .

How should stability studies be designed to assess degradation pathways?

Advanced Question

Stability under varying conditions (pH, temperature, light) must be systematically evaluated:

- Forced degradation : Expose the compound to 0.1 M HCl (40°C, 24 hr) and 0.1 M NaOH (25°C, 48 hr) to identify hydrolysis products .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect radical-mediated oxidation .

- Analytical monitoring : LC-MS/MS quantifies degradation products (e.g., sulfoxide derivatives at m/z 165.1) .

Q. Table 2: Degradation Under Accelerated Conditions

| Condition | Degradation (%) | Major Product |

|---|---|---|

| 40°C/75% RH, 4 weeks | <5% | None detected |

| 0.1 M HCl, 40°C, 24 hr | 20–25% | Des-methyl thiomorpholine |

What strategies resolve discrepancies in pharmacological activity data between batches?

Advanced Question

Batch-to-batch variability may arise from residual solvents or stereochemical impurities:

- Impurity profiling : Use LC-TOF to identify trace intermediates (e.g., unreacted epoxide at m/z 121.08) .

- Biological assays : Compare IC50 values in receptor-binding assays (e.g., σ-1 receptor) across batches; outliers suggest impurities .

- DoE optimization : Apply factorial design to correlate reaction parameters (temperature, catalyst loading) with bioactivity .

How can contradictory kinetic data in solvent systems be reconciled?

Advanced Question

Solvent polarity and proticity significantly impact reaction rates:

- Mechanistic studies : Use deuterated solvents (D2O vs. THF-d8) to track proton transfer steps via ¹H NMR .

- Rate modeling : Apply Eyring-Polanyi equations to distinguish between SN1 (solvent-dependent) and SN2 (steric-controlled) pathways .

Q. Example Workflow :

Conduct reactions in DMSO, DMF, and ethanol.

Measure rate constants (k) via UV-Vis at λmax 275 nm.

Plot ln(k) vs. 1/T to calculate activation parameters.

What analytical methods validate structural and stereochemical integrity?

Basic Question

- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition 2245672 confirms (2R) stereochemistry) .

- Vibrational spectroscopy : FT-IR peaks at 2550 cm⁻¹ (S-H stretch) confirm thiol group retention post-synthesis .

- Mass spectrometry : HRMS (ESI+) for [M+H]+ at m/z 150.0584 (calc. 150.0583) .

How to address solubility challenges in formulation studies?

Advanced Question

Poor aqueous solubility (2.3 mg/mL at pH 7.4) limits bioavailability. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.